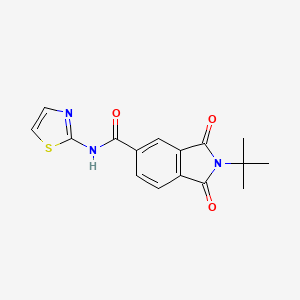

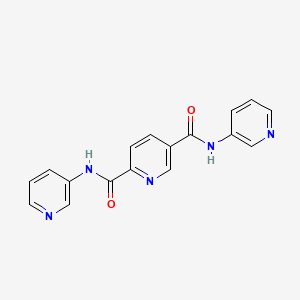

![molecular formula C16H22N4O4 B5550212 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of the broader class of spiro-cyclic compounds, which often exhibit significant biological activity due to their unique structural features. Spiro compounds are characterized by two or more rings joined at a single atom, which in the case of diazaspiro[4.4]nonane derivatives, involves nitrogen atoms incorporated into the spiro framework. The structure of this compound suggests potential interest in pharmaceutical and material science research due to its complex spiro-cyclic system and functional groups.

Synthesis Analysis

The synthesis of related spiro-cyclic compounds typically involves multi-step reactions that may include heterocyclization, functional group transformations, and ring-closure strategies. For example, reactions involving 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines lead to the formation of spiro compounds with significant structural complexity (Silaichev et al., 2013). Additionally, Mn(III)-based oxidation has been employed for one-pot synthesis strategies, forming spiro-cyclic frameworks efficiently (Huynh et al., 2017).

Molecular Structure Analysis

The molecular structure of spiro-cyclic compounds like this one often features screw-type symmetry (C2), making them optically active without containing an asymmetric carbon atom. X-ray crystallography and computational methods, such as density functional theory (DFT), are crucial for determining the detailed structures of these compounds, providing insights into their conformation and stereochemistry (Willer et al., 2012).

Chemical Reactions and Properties

The reactivity of spiro-cyclic compounds is influenced by the presence of functional groups and the spiro-cyclic system. Reactions can include cycloadditions, rearrangements, and interactions with nucleophiles, leading to a wide range of derivatives with varied biological activities. For instance, epoxidation and subsequent reactions of pyrazolidinediones have been explored for the synthesis of functionalized pyrazolone systems (Metwally et al., 2011).

Scientific Research Applications

Synthesis of Dipeptide Synthons

Research by Suter et al. (2000) demonstrates the synthesis of a novel class of dipeptide synthons, which includes compounds similar in structure to 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione. These synthons have shown potential in peptide synthesis, indicating their utility in creating complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis and Reactions of Related Compounds

Kato et al. (1979) explored the synthesis and reactions of compounds like ethyl 5-oxo-4-oxaspiro[2.3]hexane-carboxylate, which shares structural similarities with the compound . This research contributes to the understanding of the chemical properties and potential applications of spiro compounds in various chemical syntheses (Kato, Katagiri, & Sato, 1979).

Regioselective Synthesis of Diazaspiro Derivatives

Farag et al. (2008) reported on the regioselective synthesis of diazaspiro derivatives, which are structurally related to the compound . This research provides insights into methods for creating specific structural variants of diazaspiro compounds, which could be useful in various chemical synthesis applications (Farag, Elkholy, & Ali, 2008).

Development of Novel Bi-heterocyclic Systems

Research by De Crescentini et al. (2016) explored the creation of novel bi-heterocyclic systems using compounds structurally similar to 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione. This study is significant for understanding the potential applications of these compounds in developing new molecular architectures (De Crescentini et al., 2016).

Pyrolysis Studies

Tomilov et al. (1995) conducted pyrolysis studies on related pyrazoline compounds, contributing to the understanding of the thermal behavior and decomposition pathways of similar spiro compounds. This information is crucial for applications where thermal stability is a concern (Tomilov, Shulishov, Yarygin, & Nefedov, 1995).

Synthesis of Bicyclomycin

Hoare and Yates (1982) explored approaches to the synthesis of bicyclomycin, a compound with a structure related to the compound . This research provides insights into the synthetic pathways and potential applications of such spiro compounds in pharmaceuticals (Hoare & Yates, 1982).

properties

IUPAC Name |

7-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-3-24-7-6-20-12(8-11(2)18-20)14(22)19-5-4-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQKQDAIOQKLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=CC(=N1)C)C(=O)N2CCC3(C2)CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

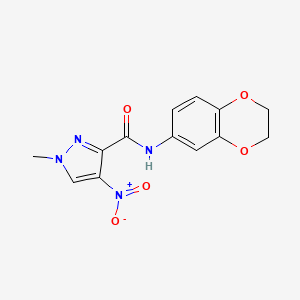

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

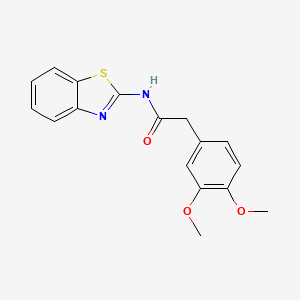

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

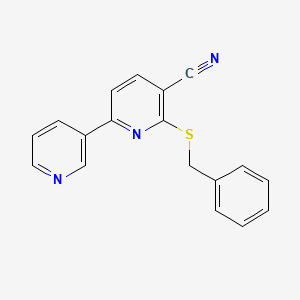

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)